

# 4-(diethylamino)but-2-yn-1-ol IUPAC name and chemical structure

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## Compound of Interest

Compound Name: 4-(Diethylamino)-2-butyne-1-ol

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## A Technical Guide to 4-(diethylamino)but-2-yn-1-ol

This guide provides an in-depth overview of 4-(diethylamino)but-2-yn-1-ol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

### Chemical Identity and Structure

The compound with the systematic name 4-(diethylamino)but-2-yn-1-ol is a substituted aminobutyne derivative.

- IUPAC Name: 4-(diethylamino)but-2-yn-1-ol[1][2][3][4]
- CAS Number: 10575-25-4[1][5]
- Molecular Formula: C<sub>8</sub>H<sub>15</sub>NO[1][4][5][6][7]
- Synonyms: **4-(Diethylamino)-2-butyne-1-ol**, 1-(Diethylamino)-2-butyne-4-ol, 1-(N,N-Diethylamino)-4-hydroxy-2-butyne[1][2][7]

The chemical structure consists of a butynol backbone with a diethylamino group attached at the fourth carbon and a primary alcohol at the first carbon.



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Caption: 2D Chemical Structure of 4-(diethylamino)but-2-yn-1-ol.

## Physicochemical Properties

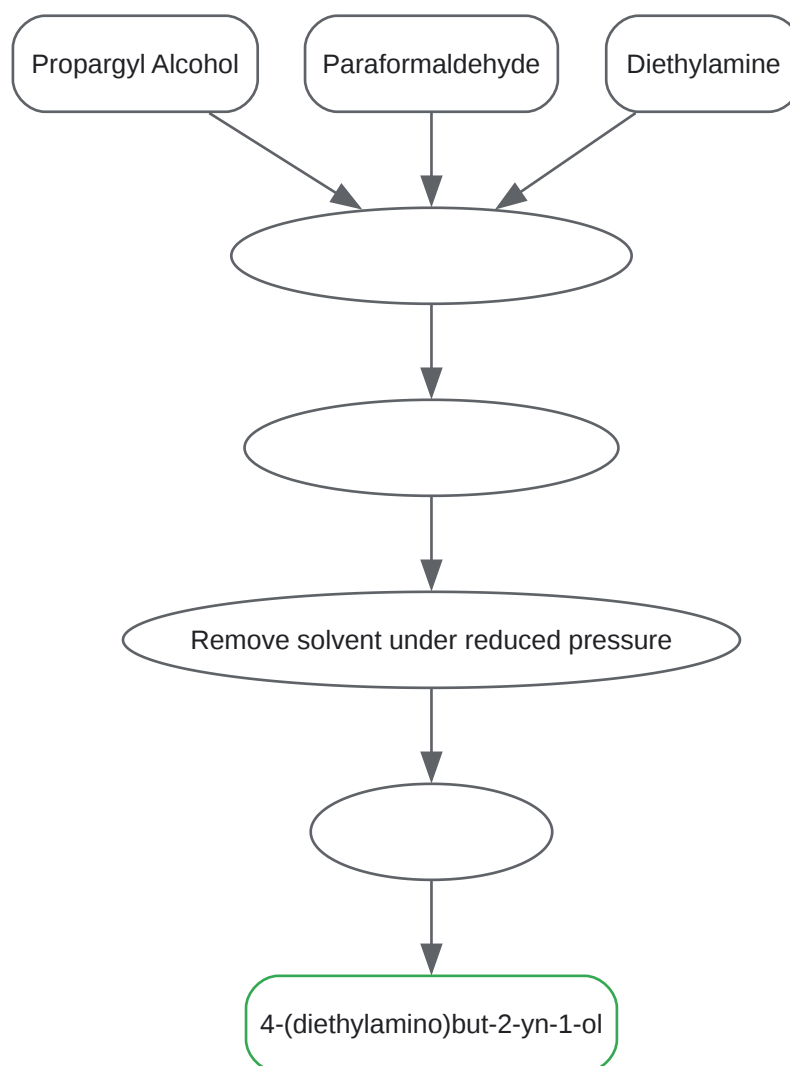
A summary of the key quantitative data for 4-(diethylamino)but-2-yn-1-ol is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	141.21 g/mol	[1][4][5][6][7][8]
Appearance	White solid or transparent liquid	[2][8]
Density	0.952 g/mL at 25 °C	[6][8]
Melting Point	32 °C	[2]
Boiling Point	222.4 - 232 °C at 760 mmHg	[2][5]
Flash Point	89.7 - 104.4 °C (closed cup)	[5]
Refractive Index	n <sub>20/D</sub> 1.479	[5]
Water Solubility	11 g/L at 25 °C	[5]
Solubility	Soluble in DMSO (55 mg/mL), Chloroform, Ethyl Acetate, Methanol	[2][5][8]
pKa (Predicted)	13.01 ± 0.10	[5]

## Experimental Protocols

4-(diethylamino)but-2-yn-1-ol is commonly synthesized through a Mannich-type reaction. This method involves the aminoalkylation of an acidic proton located on the terminal alkyne of propargyl alcohol.

Reaction Scheme: Propargyl alcohol + Paraformaldehyde + Diethylamine → 4-(diethylamino)but-2-yn-1-ol



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Caption: General workflow for the synthesis of 4-(diethylamino)but-2-yn-1-ol.

Detailed Methodology: A detailed protocol for the synthesis is as follows[9]:

- A mixture of propargyl alcohol (0.1 mol), paraformaldehyde (0.1 mol), and diethylamine (0.15 mol) is prepared in dioxane (100 mL).
- The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
- Following the reflux period, the solvent (dioxane) is removed under reduced pressure.
- The resulting residue is then purified by distillation to yield the final product, **4-(diethylamino)-2-butyne-1-ol**.

An alternative procedure described in a patent involves the use of copper(II) acetate as a catalyst in the reaction mixture[10].

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques. Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, are available for this compound from various chemical suppliers and databases[11][12].

## Applications in Drug Development

4-(diethylamino)but-2-yn-1-ol is a significant intermediate in the synthesis of the anticholinergic drug Oxybutynin[2][13]. Oxybutynin is used to treat overactive bladder.

The synthesis of Oxybutynin involves the esterification of 4-(diethylamino)but-2-yn-1-ol with  $\alpha$ -cyclohexyl- $\alpha$ -hydroxybenzeneacetic acid. This coupling reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP)[9]. The compound is also noted as a known human metabolite of (S)-oxybutynin and is listed as an impurity of Oxybutynin[1][2][7].

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